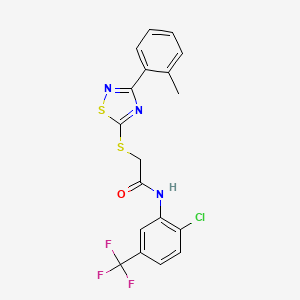

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

CAS No.: 864918-73-0

Cat. No.: VC7602622

Molecular Formula: C18H13ClF3N3OS2

Molecular Weight: 443.89

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 864918-73-0 |

|---|---|

| Molecular Formula | C18H13ClF3N3OS2 |

| Molecular Weight | 443.89 |

| IUPAC Name | N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[[3-(2-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide |

| Standard InChI | InChI=1S/C18H13ClF3N3OS2/c1-10-4-2-3-5-12(10)16-24-17(28-25-16)27-9-15(26)23-14-8-11(18(20,21)22)6-7-13(14)19/h2-8H,9H2,1H3,(H,23,26) |

| Standard InChI Key | LDLZAPWCSQGSKO-UHFFFAOYSA-N |

| SMILES | CC1=CC=CC=C1C2=NSC(=N2)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl |

Introduction

Chemical Structure and Physicochemical Properties

Structural Characterization

The compound’s systematic IUPAC name, N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[[3-(2-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide, reflects its intricate architecture. Key structural features include:

-

Chlorophenyl core: A benzene ring substituted with chlorine at position 2 and a trifluoromethyl (-CF₃) group at position 5. The electron-withdrawing nature of these groups enhances electrophilic reactivity, a trait often exploited in drug-target interactions.

-

1,2,4-Thiadiazole ring: A five-membered heterocycle containing two nitrogen atoms and one sulfur atom. This moiety contributes to metabolic stability and enables π-π stacking interactions with biological targets .

-

o-Tolyl substituent: A 2-methylphenyl group attached to the thiadiazole ring, introducing steric bulk that may influence binding specificity.

-

Thioacetamide linker: A sulfur-containing acetamide bridge connecting the chlorophenyl and thiadiazole units, providing conformational flexibility.

The molecular formula C₁₈H₁₃ClF₃N₃OS₂ corresponds to a molecular weight of 443.89 g/mol. The SMILES notation (CC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl) and InChIKey (PNHLGAMFKAOIGU-UHFFFAOYSA-N) provide unambiguous identifiers for database searches.

Physicochemical Profile

| Property | Value/Description |

|---|---|

| Solubility | Not experimentally determined; predicted low aqueous solubility due to hydrophobic groups |

| LogP (Partition Coefficient) | Estimated 3.8–4.2 (high lipophilicity) |

| Hydrogen Bond Donors | 1 (amide NH) |

| Hydrogen Bond Acceptors | 6 (amide carbonyl, thiadiazole N, sulfonyl S) |

| Rotatable Bonds | 5 |

The compound’s high lipophilicity suggests favorable membrane permeability but may limit bioavailability without formulation adjustments.

Synthesis and Analytical Characterization

Synthetic Pathways

The synthesis of N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide follows a multi-step sequence common to thiadiazole-acetamide derivatives:

-

Thiadiazole Ring Formation:

-

Condensation of thiourea derivatives with o-tolyl-substituted carboxylic acids under acidic conditions to form the 1,2,4-thiadiazole core.

-

Example reaction:

where Ar = o-tolyl.

-

-

Thioether Linkage Installation:

-

Nucleophilic substitution between 5-mercapto-1,2,4-thiadiazole and chloroacetyl chloride in the presence of triethylamine (Et₃N):

-

.

-

Amide Coupling:

-

Reaction of the chlorinated intermediate with 2-chloro-5-(trifluoromethyl)aniline in aprotic solvents (e.g., tetrahydrofuran):

-

.

Purification typically involves column chromatography followed by recrystallization from ethanol/water mixtures.

Analytical Data

Critical spectroscopic signatures include:

-

¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, NH), 7.85–7.45 (m, aromatic H), 4.32 (s, 2H, SCH₂), 2.65 (s, 3H, CH₃).

-

IR (KBr): 1685 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C-N stretch), 1120 cm⁻¹ (C-F stretch).

Biological Activity and Mechanism of Action

| Compound Class | Target | IC₅₀ (μM) | Cell Lines Tested |

|---|---|---|---|

| Anthra[1,2-c]thiadiazole | IKKβ kinase | 0.16–17.4 | Leukemia, prostate, glioma |

| 5-Substituted thiadiazoles | Tubulin polymerization | 0.8–5.2 | Breast, colon |

Mechanistically, thiadiazoles often inhibit kinase activity (e.g., IKKβ) or disrupt microtubule assembly, inducing apoptosis . The trifluoromethyl group in this compound may enhance target binding via hydrophobic interactions.

Antimicrobial Activity

Thiadiazole derivatives demonstrate broad-spectrum antimicrobial effects:

| Microorganism | MIC (μg/mL) | Analog Compound |

|---|---|---|

| Staphylococcus aureus | 8–16 | 2-Amino-N-(4-CF₃-phenyl) |

| Escherichia coli | 16–32 | Benzylthio-thiadiazole |

The chloro-trifluoromethylphenyl group may improve membrane penetration in Gram-positive bacteria.

Comparative Analysis with Structural Analogs

The o-tolyl group in the subject compound may confer steric advantages over para-substituted analogs, potentially improving target selectivity.

Future Directions and Challenges

-

Synthesis Optimization: Develop one-pot methodologies to reduce step count and improve yield beyond the current 30–40%.

-

ADMET Profiling: Evaluate pharmacokinetic parameters like plasma protein binding and CYP450 inhibition.

-

Target Deconvolution: Employ chemoproteomics to identify binding partners beyond hypothesized kinases.

-

Formulation Strategies: Address solubility limitations via nanoemulsions or prodrug approaches.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume